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molecular formula C8H18O4S B8605174 Dimethoxyethyl sulfide

Dimethoxyethyl sulfide

Cat. No. B8605174
M. Wt: 210.29 g/mol
InChI Key: HYCLPVFMDWDNKS-UHFFFAOYSA-N
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Patent
US07833666B2

Procedure details

In Example 13, involving synthesis of dimethoxyethyl sulfone (DMES), 50 ml 2-chloroethyl methyl ether, 70 g Na2S.9H2O, 17.6 g tetrabutylammonium bromide and 50 ml H2O were mixed into a three-neck flask equipped with magnetic stirrer and reflux condenser, and heated at 70° C. with vigorous stirring. The reaction was continued for overnight. The organic layer was separated and dissolved in chloroform, washed with distilled water several times to remove the ammonium salt and dried over anhydrous sodium sulfate. Solvent was removed using a rotary evaporator, and dimethoxyethyl sulfide was obtained with a yield of 63%. The sulfide was oxidized with H2O2 and acetic acid, as described in Example 1, to obtain the corresponding sulfone, dimethoxyethylsulfone (DMES).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2S.9H2O
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:14][CH3:15])[CH2:4][S:5]([CH2:8][CH:9]([O:12][CH3:13])[O:10][CH3:11])(=O)=O.COCCCl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:1][O:2][CH:3]([O:14][CH3:15])[CH2:4][S:5][CH2:8][CH:9]([O:10][CH3:11])[O:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CS(=O)(=O)CC(OC)OC)OC
Name
Quantity
50 mL
Type
reactant
Smiles
COCCCl
Name
Na2S.9H2O
Quantity
70 g
Type
reactant
Smiles
Name
Quantity
17.6 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed into a three-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
WASH
Type
WASH
Details
washed with distilled water several times
CUSTOM
Type
CUSTOM
Details
to remove the ammonium salt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CSCC(OC)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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